molecular formula C8H13NO4 B164742 (S)-4-oxopipecolic acid ethylene acetal CAS No. 356073-54-6

(S)-4-oxopipecolic acid ethylene acetal

Cat. No. B164742
M. Wt: 187.19 g/mol
InChI Key: JFVFMIFGJMPRCL-LURJTMIESA-N
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Description

“(S)-4-oxopipecolic acid ethylene acetal” is a type of acetal, which is a functional group in organic chemistry . Acetals are formed from and convertible to aldehydes or ketones and have the same oxidation state at the central carbon . They have substantially different chemical stability and reactivity as compared to the analogous carbonyl compounds .


Synthesis Analysis

The synthesis of acetals involves the reaction of aldehydes or ketones with alcohols . This reaction is reversible and can be driven either forward (from carbonyl compound to acetal) or backward (from acetal to carbonyl compound), depending on the conditions . An acid catalyst is often used because alcohol is a weak nucleophile . The water produced with the acetal must be removed from the reaction by a process such as a molecular sieves or a Dean-Stark trap .


Molecular Structure Analysis

Acetals are characterized by the connectivity R2C (OR’)2 . The central carbon atom has four bonds to it, and is therefore saturated and has tetrahedral geometry . If one of the R groups has an oxygen as the first atom, the functional group is instead an orthoester .


Chemical Reactions Analysis

Acetals are stable compared to hemiacetals but their formation is a reversible equilibrium as with esters . The formation of acetals reduces the total number of molecules present (carbonyl + 2 alcohol → acetal + water) and therefore is generally not favorable with regards to entropy .

properties

IUPAC Name

(7S)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c10-7(11)6-5-8(1-2-9-6)12-3-4-13-8/h6,9H,1-5H2,(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVFMIFGJMPRCL-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC12OCCO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](CC12OCCO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-oxopipecolic acid ethylene acetal

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